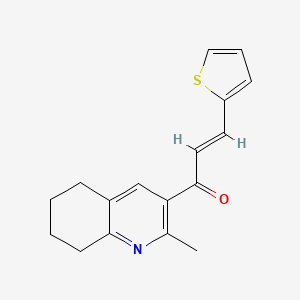
1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(2-thienyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(2-thienyl)-2-propen-1-one, also known as TQ, is a synthetic compound with potential therapeutic properties. TQ is a member of the family of quinoline-based compounds and has been studied extensively for its potential use in treating various diseases.
Mécanisme D'action
The exact mechanism of action of 1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(2-thienyl)-2-propen-1-one is not fully understood, but it is believed to work through a variety of pathways. This compound has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory molecules. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of many diseases. This compound has also been shown to have anti-cancer properties and may be useful in treating various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(2-thienyl)-2-propen-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, there are also limitations to its use. This compound is not very soluble in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on 1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(2-thienyl)-2-propen-1-one. One area of interest is in its potential use in treating neurodegenerative disorders, such as Alzheimer's disease. This compound has been shown to have neuroprotective effects and may be useful in preventing or slowing the progression of these diseases. Another area of interest is in its potential use in combination with other drugs to treat cancer. This compound has been shown to have anti-cancer properties and may be useful in enhancing the effectiveness of other cancer treatments. Finally, there is also interest in developing new methods for synthesizing this compound that are more efficient and cost-effective.
Méthodes De Synthèse
1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(2-thienyl)-2-propen-1-one can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid and an aldehyde. Other methods include the use of palladium-catalyzed cross-coupling reactions and the use of Lewis acids.
Applications De Recherche Scientifique
1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(2-thienyl)-2-propen-1-one has been studied for its potential use in treating various diseases, including cancer, diabetes, and neurodegenerative disorders. This compound has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have neuroprotective effects and may be useful in treating Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
(E)-1-(2-methyl-5,6,7,8-tetrahydroquinolin-3-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c1-12-15(11-13-5-2-3-7-16(13)18-12)17(19)9-8-14-6-4-10-20-14/h4,6,8-11H,2-3,5,7H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQORRNSXMMCQRC-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CCCCC2=N1)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C2CCCCC2=N1)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5428503.png)

![N~2~-{[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5428519.png)

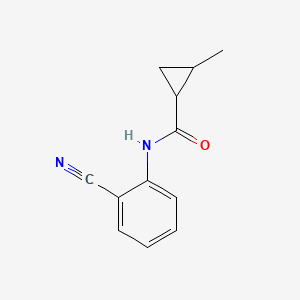
![3-{[1-[4-(benzyloxy)phenyl]-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-4-ethoxybenzoic acid](/img/structure/B5428531.png)
![N-(2,3-dimethylphenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5428532.png)
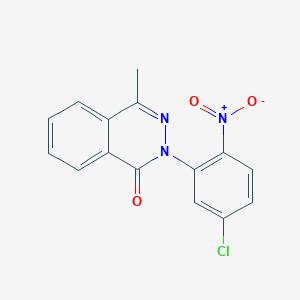
![N-benzyl-2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5428536.png)
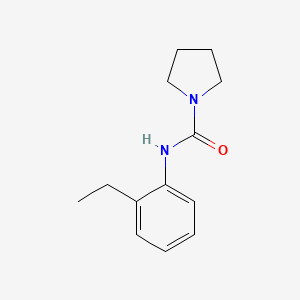
![1-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxy-1-naphthyl)-1H-imidazole](/img/structure/B5428552.png)
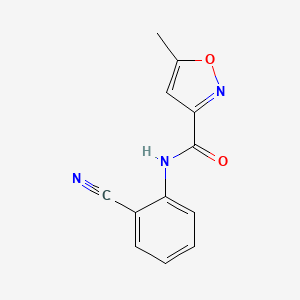
![(3S*,4S*)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5428578.png)